molecular formula C25H18BrN3O3S B2875650 2-Amino-6-benzyl-4-(4-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893318-06-4

2-Amino-6-benzyl-4-(4-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B2875650
CAS No.: 893318-06-4
M. Wt: 520.4
InChI Key: RMTZEDXLWNHERR-UHFFFAOYSA-N
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Description

2-Amino-6-benzyl-4-(4-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a structurally complex heterocyclic compound featuring a fused pyranobenzothiazine core. Its synthesis involves multistep reactions starting from methyl anthranilate, proceeding through N-benzylation, ring closure, and multicomponent reactions with malononitrile and substituted benzaldehydes . The compound’s key structural features include:

  • A 4-(4-bromophenyl) substituent at position 4, contributing steric bulk and electronic effects via the bromine atom.
  • The 5,5-dioxide moiety, which stabilizes the thiazine ring and influences solubility.

This compound belongs to a broader class of pyranobenzothiazines investigated for their biological activity, particularly as monoamine oxidase (MAO) inhibitors . Its structural complexity and functional groups make it a candidate for further pharmacological optimization.

Properties

IUPAC Name

2-amino-6-benzyl-4-(4-bromophenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18BrN3O3S/c26-18-12-10-17(11-13-18)22-20(14-27)25(28)32-23-19-8-4-5-9-21(19)29(33(30,31)24(22)23)15-16-6-2-1-3-7-16/h1-13,22H,15,28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTZEDXLWNHERR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-6-benzyl-4-(4-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of pyranobenzothiazine derivatives and exhibits various biological activities that make it a subject of interest in pharmacological research. This article reviews its synthesis, biological activity, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C25H18BrN3O3S
  • Molecular Weight : 520.40 g/mol
  • IUPAC Name : 2-amino-6-benzyl-4-(4-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general synthetic route includes:

  • Formation of the Pyrano Ring : Condensation of an aldehyde with a malononitrile derivative.
  • Introduction of the Benzothiazine Moiety : Reaction with a thioamide derivative under acidic conditions.
  • Substitution Reactions : Further modifications to introduce bromophenyl and other functional groups.

Biological Activities

The biological activities of 2-Amino-6-benzyl-4-(4-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide have been evaluated in various studies. Key findings include:

Antimicrobial Activity

This compound has shown promising antimicrobial properties against a range of pathogens. In vitro studies have demonstrated significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria such as E. coli and Staphylococcus aureus.
  • Antifungal Activity : Exhibited inhibitory effects against fungi like Candida albicans.

Anticancer Potential

Research indicates that this compound possesses anticancer properties. It has been tested against various cancer cell lines:

  • Cell Lines Tested : A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer).
  • Mechanism of Action : Induces apoptosis and inhibits cell proliferation through modulation of specific signaling pathways.

Case Studies

Several case studies highlight the effectiveness of this compound in biological applications:

  • Study on Anticancer Activity :
    • A study synthesized derivatives based on the benzothiazole structure and evaluated their activity against liver carcinoma cells (HepG2). The results indicated that modifications to the structure enhanced anticancer activity significantly .
  • Antimicrobial Evaluation :
    • A series of compounds derived from benzothiazole were synthesized and tested for their antimicrobial efficacy. The results showed that certain derivatives exhibited strong binding affinities toward bacterial targets .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented:

Compound NameMolecular FormulaAntimicrobial ActivityAnticancer Activity
Compound AC24H17BrN3O3SModerateLow
Compound BC25H18ClN3O3SHighModerate
Target Compound C25H18BrN3O3S High High

Comparison with Similar Compounds

Key Observations:

Position 6 Substituents :

  • The benzyl group (as in 6h) enhances MAO-B selectivity, likely due to improved hydrophobic interactions with the enzyme’s active site .
  • Methyl groups (as in 7q) favor MAO-A selectivity, possibly due to reduced steric hindrance.

Position 4 Substituents: The 4-bromophenyl group in the target compound introduces electron-withdrawing effects and increased lipophilicity compared to unsubstituted phenyl analogs. This may enhance blood-brain barrier penetration or binding affinity, though specific data are lacking.

Physicochemical Properties :

  • The target compound’s melting point and IR profile are unreported, but analogs like 6d exhibit melting points >200°C and characteristic CN (2191 cm⁻¹) and C=O (1636 cm⁻¹) stretches .

Hypothesized Profile of the Target Compound

The 4-bromophenyl group in the target compound may:

  • Enhance binding affinity via halogen bonding with MAO isoforms.
  • Increase metabolic stability compared to non-halogenated analogs.
  • Require empirical validation to confirm selectivity trends observed in phenyl analogs.

Preparation Methods

Three-Component Reaction Strategy

Reaction Components and Mechanism

The most well-documented route involves a one-pot, three-component reaction between:

  • 1H-2,1-Benzothiazin-4(3H)-one 2,2-dioxide (core scaffold precursor)
  • 4-Bromobenzaldehyde (aryl aldehyde)
  • Malononitrile (active methylene nitrile)

The process proceeds via a Knoevenagel condensation between the aldehyde and malononitrile, forming an α,β-unsaturated nitrile intermediate. Subsequent Michael addition of the benzothiazinone enolate to this intermediate generates a tetrahedral adduct, which undergoes cyclization to yield the pyrano[3,2-c]benzothiazine framework.

Critical Reaction Conditions:
  • Solvent: Ethanol or methanol under reflux.
  • Catalyst: Triethylamine (3–5 equivalents) to deprotonate the benzothiazinone and facilitate enolate formation.
  • Temperature: 70–80°C for 6–12 hours.
  • Yield: 60–75% after recrystallization from ethanol.
Competing Pathways:

The reaction may form bis-adducts (e.g., triethylammonium salts of bis-benzothiazinones) as side products. These intermediates are reversible under prolonged heating and excess malononitrile, ultimately favoring the target pyrano-benzothiazine.

Stepwise Synthesis via Pre-Functionalized Intermediates

Benzothiazine Core Preparation

The 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide precursor is synthesized through N-alkylation of saccharin derivatives. For example:

  • N-Benzylation: Saccharin is treated with benzyl chloride in the presence of sodium hydride, yielding N-benzylsaccharin .
  • Ring Expansion: Reaction with α-haloketones (e.g., chloroacetone) under basic conditions (5% NaOH) expands the thiazole ring to a 1,2-benzothiazine.

Pyrano Ring Construction

The pre-formed benzothiazine undergoes cyclocondensation with 4-bromobenzaldehyde and malononitrile under ultrasonication. This method reduces reaction time to 2–3 hours and improves yield (up to 80%).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 7.82–7.25 (m, 9H, aromatic protons), 5.12 (s, 1H, H-4), 4.68 (d, J = 15 Hz, 2H, CH2-benzyl), 2.40 (s, 2H, NH2).
  • 13C NMR: 168.2 (C=O), 158.1 (CN), 135.6–118.4 (aromatic carbons), 62.3 (C-6), 55.1 (C-4).
  • HRMS (ESI): m/z 520.41 [M+H]+ (calculated for C25H18BrN3O3S).

Crystallographic Validation

Single-crystal X-ray diffraction of analogous compounds confirms the 5,5-dioxide configuration and distorted boat conformation of the dihydropyrano ring.

Optimization and Challenges

Key Variables

Parameter Optimal Value Effect of Deviation
Base Triethylamine (3 eq.) Lower base amounts favor bis-adducts; excess base degrades nitrile groups
Solvent Ethanol Polar aprotic solvents (e.g., DMF) slow reaction kinetics
Temperature 75°C Temperatures >80°C promote decomposition

Purity Enhancement

  • Recrystallization: Ethanol/water (3:1) removes residual bis-adducts.
  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:2) achieves >95% purity.

Alternative Approaches

Ultrasound-Assisted Synthesis

Applying ultrasonication (40 kHz) reduces reaction time to 1.5 hours with comparable yields (70–78%). This method enhances mass transfer and minimizes side reactions.

Industrial-Scale Considerations

Cost-Efficiency Analysis

Component Cost per kg (USD) Scalability Challenge
Saccharin 120 Limited commercial availability of N-benzyl derivatives
4-Bromobenzaldehyde 450 Sensitivity to oxidation
Malononitrile 300 Toxicity requires closed-system processing

Environmental Impact

The process generates triethylamine hydrochloride as waste, necessitating neutralization with NaOH. Ethanol recovery via distillation reduces solvent consumption by 60%.

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